molecular formula C21H23NO6 B1346099 2-Demethylcolchicine CAS No. 7336-36-9

2-Demethylcolchicine

Cat. No. B1346099
CAS RN: 7336-36-9
M. Wt: 385.4 g/mol
InChI Key: DPOVAJCRYIUTBD-HNNXBMFYSA-N
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Description

2-Demethylcolchicine is a natural product found in Colchicum arenarium, Colchicum bivonae, and other organisms . It is a derivative of colchicine, with one less methyl group .


Synthesis Analysis

The synthesis of 2-Demethylcolchicine involves the use of concentrated sulfuric acid at 60°C for 7 hours . The reaction mixture is stirred and monitored by TLC using CH2Cl2-95% EtOH as the eluent .


Molecular Structure Analysis

The 2-Demethylcolchicine molecule contains a total of 53 bonds. There are 30 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 seven-membered rings, 1 eleven-membered ring, 1 twelve-membered ring, 1 secondary amide (aliphatic), and 1 ketone (aliphatic) .


Chemical Reactions Analysis

The main reaction involved in the synthesis of 2-Demethylcolchicine is the reaction with sulfuric acid at 60°C for 7 hours .


Physical And Chemical Properties Analysis

2-Demethylcolchicine has a molecular formula of C21H23NO6 and a molecular weight of 385.4 g/mol .

Scientific Research Applications

Pharmacological Potency and Toxicity

2-Demethylcolchicine has been investigated for its pharmacological potency in lymphocytic leukemia P388 screening in mice, its toxicity, and its binding to microtubule protein. Notably, a correlation was found between in vivo potency and toxicity. Among various colchicine derivatives, 2-demethylcolchicine showed appreciable effects in vitro and in vivo with lower toxicity compared to colchicine (Rösner et al., 1981).

Anti-Inflammatory Activity

In a study involving Gloriosa superba seeds, 2-demethylcolchicine was identified and isolated. It underwent anti-inflammatory study using a formaldehyde-induced inflammation model. However, 2-demethylcolchicine demonstrated relatively poor anti-inflammatory activity compared to colchicine (Joshi, Priya, & Mathela, 2010).

Antitumor Potential

Water-soluble derivatives of 2-demethylcolchicine were synthesized and evaluated against human tumor cell replication and for their inhibition of tubulin polymerization. These derivatives displayed potent cytotoxic activity in various tumor cell lines, indicating potential as antitumor agents (Nakagawa-Goto et al., 2005).

Microbial Transformations

Studies on microbial transformations of colchicine showed the capability of certain microorganisms to convert colchicine into 2-demethylcolchicine, among other derivatives. This research highlights the potential for microbial-assisted synthesis of colchicine derivatives, including 2-demethylcolchicine (Zhang et al., 2017).

Metabolic Studies

The metabolism of colchicine in humans involves its transformation into derivatives like 2-demethylcolchicine. Studies on humanliver microsomes identified the major isoform responsible for colchicine demethylation, indicating the role of 2-demethylcolchicine in colchicine metabolism (Tateishi et al., 1997).

Chemical Analysis

Investigations on the chemical structures and properties of colchicine and its derivatives, including 2-demethylcolchicine, have been conducted to understand their pharmacological actions and potential applications. This includes NMR analysis and other spectroscopic methods to determine the structural and chemical characteristics of these compounds (Hufford, Collins, & Clark, 1979).

Future Directions

The therapeutic use of colchicine has extended beyond gouty arthritis and Familial Mediterranean Fever, to osteoarthritis, pericarditis, and atherosclerosis . Further understanding of the mechanisms of action underlying the therapeutic efficacy of colchicine and its derivatives, including 2-Demethylcolchicine, could lead to its potential use in a variety of conditions .

properties

IUPAC Name

N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOVAJCRYIUTBD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223605
Record name Colchicine, 3-demethyl- (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Demethylcolchicine

CAS RN

7336-36-9
Record name (-)-2-Demethylcolchicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7336-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O2-demethylcolchicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Demethylcolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Colchicine, 3-demethyl- (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DEMETHYLCOLCHICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9U19L3N0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
M Roesner, HG Capraro, AE Jacobson… - Journal of medicinal …, 1981 - ACS Publications
… Improved methods were found for the preparation of 3-and 2-demethylcolchicine, which involved the use of 85% phosphoric acid and concentrated sulfuric acid, respectively. …
Number of citations: 99 pubs.acs.org
T Tateishi, P Soucek, Y Caraco, FP Guengerich… - Biochemical …, 1997 - Elsevier
… The production rate of the main metabolites of colchicine's 3-demethylcolchicine (3DMC) and 2-demethylcolchicine (2DMC), was linear in relation to incubation time, cytochrome (P450) …
Number of citations: 143 www.sciencedirect.com
R Dumont, A Brossi, JV Silverton - The Journal of Organic …, 1986 - ACS Publications
… Similarly (±)-2-demethylcolchicine (20) was readily obtained from 1. Hydrolysis of (±)-3-demethylcolchicine (2) with sulfuric acid afforded the 2,3-catechol 21 as a major product, …
Number of citations: 36 pubs.acs.org
A Poulev, E Bombardelli, C Ponzone… - Journal of fermentation and …, 1995 - Elsevier
… mixture of 3-demethylcolchicine and 2-demethylcolchicine. In contrast, two bacterial strains were found among more than SO0 isolates tested which expressed highly regio-specific …
Number of citations: 24 www.sciencedirect.com
JH Watterson, AB Imfeld, HC Cornthwaite - Journal of Chromatography B, 2014 - Elsevier
… ™ Ultra Performance LC (Waters, Milford, MA) with photodiode array detection (PDA) was used for the analysis of colchicine (COLCH), 3-demethylcolchicine and 2-demethylcolchicine …
Number of citations: 14 www.sciencedirect.com
E Ellington, J Bastida, F Viladomat, V Simanek… - … systematics and ecology, 2003 - Elsevier
… Two major alkaloids, colchicine and demecolcine, were isolated from the whole plant, and 2-demethylcolchicine, 3-demethylcolchicine, N-formyl-N-deacetylcolchicine and colchifoline …
Number of citations: 27 www.sciencedirect.com
A Muzaffar, A Brossi, E Hamel - Journal of natural products, 1990 - ACS Publications
… had previously synthesized 2 -demethylcolchicine [9] (10) and 2-demethyldemecolcine [4] (7), … With 2demethylcolchicine only a small loss of activity relative to colchicine occurred (IC50, …
Number of citations: 8 pubs.acs.org
AB Imfeld, JH Watterson - International journal of legal medicine, 2016 - Springer
… done to assess the impact of the time interval between exposure and death on the relative distribution of colchicine and its metabolites, 3-demethylcolchicine and 2-demethylcolchicine, …
Number of citations: 9 link.springer.com
WC Wildman, BA Pursey - The Alkaloids: Chemistry and Physiology, 1968 - Elsevier
… The phenolic hydroxyl group is placed at position 2 in analogy with 2demethylcolchicine which is found also in the same plant. The stereochemistry is derived on the basis of a positive …
Number of citations: 61 www.sciencedirect.com
KK Dubey, P Kumar, NE Labrou… - Critical reviews in …, 2017 - Taylor & Francis
Cancer is a clinical situation caused by uncontrolled cell division and is responsible for a large number of deaths worldwide. Colchicine is a classical antimitotic, tubulin-binding agent (…
Number of citations: 33 www.tandfonline.com

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